4-Bromo-3-isopropoxybenzamide
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Overview
Description
4-Bromo-3-isopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by a bromine atom at the fourth position and an isopropoxy group at the third position on the benzene ring, with an amide functional group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-isopropoxybenzamide typically involves the bromination of 3-isopropoxybenzoic acid followed by the conversion of the resulting brominated product to the corresponding benzamide. The bromination reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
The brominated product is then subjected to amidation using ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-isopropoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions to oxidize the isopropoxy group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the amide group to an amine.
Major Products Formed
Substitution: The major products formed depend on the nucleophile used. For example, using sodium methoxide can yield 4-methoxy-3-isopropoxybenzamide.
Oxidation: Oxidation of the isopropoxy group can result in the formation of 4-bromo-3-formylbenzamide.
Reduction: Reduction of the amide group can produce 4-bromo-3-isopropoxyaniline.
Scientific Research Applications
4-Bromo-3-isopropoxybenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropoxy group can influence the binding affinity and specificity of the compound towards its targets. The amide functional group can participate in hydrogen bonding interactions, further stabilizing the compound-target complex. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Bromo-3-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-Chloro-3-isopropoxybenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-3-isopropoxybenzamide is unique due to the presence of both the bromine atom and the isopropoxy group, which can influence its reactivity and interactions with molecular targets. The combination of these functional groups can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-bromo-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHAAIMWIIFMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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